Tazarotenic Acid Methyl Ester
CAS No.: 1332579-70-0
Cat. No.: VC0109988
Molecular Formula: C₂₀H₁₉NO₂S
Molecular Weight: 337.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332579-70-0 |
|---|---|
| Molecular Formula | C₂₀H₁₉NO₂S |
| Molecular Weight | 337.44 |
Introduction
Chemical Identity and Structural Properties
Tazarotenic Acid Methyl Ester is chemically identified as methyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate, a compound closely related to the therapeutic retinoid tazarotene. Its molecular structure features a thiochroman ring system connected to a nicotinate group via an ethynyl bridge, which contributes to its specific chemical behavior and pharmaceutical relevance .
The compound's fundamental chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | Methyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate |
| Synonyms | 6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-3-Pyridinecarboxylic Acid Methyl Ester |
| CAS Number | 1332579-70-0 |
| Molecular Formula | C20H19NO2S |
| Molecular Weight | 337.44 |
The structural configuration of Tazarotenic Acid Methyl Ester is characterized by its distinctive 4,4-dimethylthiochroman moiety, which is a notable feature in several related compounds in the tazarotene family . This structural element plays a crucial role in the compound's stability profile and chemical reactivity patterns, particularly regarding its oxidation behavior.
Relationship to Tazarotene and Metabolic Pathways
Tazarotenic Acid Methyl Ester represents an important chemical derivative in the tazarotene family of compounds. Tazarotene itself (CAS: 118292-40-3) is a third-generation retinoid with a molecular formula of C21H21NO2S and molecular weight of 351.46 . When tazarotene is metabolized, it produces tazarotenic acid (CAS: 118292-41-4), which has a molecular formula of C19H17NO2S and molecular weight of 323.41 .
The metabolic pathway connecting these compounds is significant in understanding their pharmaceutical relevance. Research has demonstrated that tazarotene, when administered topically or orally, undergoes metabolism to its active form, tazarotenic acid, which selectively binds to retinoid receptors RARβ and RARγ . The methyl ester derivative represents a structural modification that affects the compound's pharmacokinetic properties.
Studies on the degradation chemistry of tazarotene have revealed that compounds in this family are susceptible to oxidation processes. The 4,4-dimethyl-3,4-dihydro-2H-thiopyran moiety is particularly vulnerable, with oxidation commonly occurring at the methyl groups and sulfur atom . This oxidation can produce various metabolites including sulfoxides and sulfones, which have been identified and characterized in photostability studies .
Tazarotenic Acid Methyl Ester serves primarily as a fully characterized reference standard in pharmaceutical analysis, particularly for the active pharmaceutical ingredient (API) tazarotene . The compound's well-defined chemical properties make it valuable for multiple analytical applications:
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Analytical method development for pharmaceutical formulations containing tazarotene
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Method validation (AMV) procedures in quality assurance processes
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Quality Control (QC) applications during both synthesis and formulation stages of drug development
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Establishing traceability against official pharmacopeial standards including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP)
These applications highlight the compound's importance in ensuring the quality, safety, and efficacy of tazarotene-based pharmaceutical products. The precise chemical characterization of Tazarotenic Acid Methyl Ester allows researchers to accurately identify and quantify tazarotene and its metabolites in complex pharmaceutical matrices .
Advanced analytical techniques, including ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS), have been employed to analyze tazarotene and its related compounds. These methods can detect and characterize photodegradation products and metabolites, providing critical information about the stability and metabolism of tazarotene-related compounds .
Chemical Stability and Degradation Pathways
Research into the photostability of compounds related to Tazarotenic Acid Methyl Ester has yielded important insights into potential degradation pathways. Photocatalytic degradation studies of tazarotene have identified eleven presumed degradation products, with the degradation process primarily affecting the 4,4-dimethyl-3,4-dihydro-2H-thiopyran moiety .
The fragments most susceptible to oxidation include:
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Methyl groups within the thiochroman structure
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Sulfur atom, which undergoes oxidation to form sulfoxide and sulfone derivatives
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Ester moiety, although this appears to be less susceptible to degradation
These degradation pathways are significant for understanding the stability profile of Tazarotenic Acid Methyl Ester under various storage and handling conditions. The identification of these vulnerability points enables the development of appropriate storage recommendations and formulation strategies to maximize the compound's stability and shelf life.
| Compound | CAS Number | Molecular Formula |
|---|---|---|
| 6-Bromo-4,4-dimethylthiochroman | 112110-44-8 | C11H13BrS |
| Ethyl 6-chloronicotinate | 49608-01-7 | C8H8ClNO2 |
| Tazaacetylene | 118292-06-1 | C13H14S |
| Tazarotenic Acid | 118292-41-4 | C19H17NO2S |
| Tazarotenic Acid Sulfoxide | 603952-64-3 | C19H17NO3S |
The presence of these compounds in commercial catalogs suggests they may serve as intermediates or related structures in the synthetic pathway for producing Tazarotenic Acid Methyl Ester .
Research Relevance and Related Therapeutic Findings
While Tazarotenic Acid Methyl Ester itself primarily serves analytical purposes, research on related compounds has yielded significant therapeutic insights. Recent studies have investigated novel applications for tazarotene beyond its established use in dermatological conditions.
A 2023 study identified tazarotene and another retinoid, bexarotene, as potential therapeutic agents for Multiple Sulfatase Deficiency (MSD), a rare lysosomal storage disorder . The research demonstrated that:
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Tazarotene treatment led to a dose-dependent increase in arylsulfatase A (ARSA) activity at concentrations as low as 5 μM
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The EC50 value for tazarotene in this application was approximately 10.1 μM
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Combined therapy with tazarotene and bexarotene showed enhanced effects
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The treatment increased enzyme activity across multiple patient-derived cell lines with different genetic mutations
Additional research has explored tazarotene's potential in cancer treatment. A phase 1 clinical study of oral tazarotene in adults with advanced cancer found that:
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The compound was well tolerated when administered daily for 12 weeks
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Common toxicities included mucocutaneous symptoms, musculoskeletal pain, and headache
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Dose-limiting toxicities were hypercalcaemia, hypertriglyceridaemia, and musculoskeletal pain
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The maximum tolerated dose was determined to be 25.2 mg per day
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Tazarotene demonstrated favorable toxicity compared to other retinoids
These findings highlight the broader significance of research into tazarotene and its derivatives, including Tazarotenic Acid Methyl Ester, which serves as an important analytical tool in such investigations.
Tazarotenic Acid Methyl Ester represents a significant compound in the pharmaceutical analysis of retinoid-based therapeutics. Its well-defined chemical structure and properties make it an invaluable reference standard for ensuring the quality and consistency of tazarotene formulations. The compound's relationship to the therapeutic agent tazarotene connects it to important dermatological treatments and emerging applications in rare genetic disorders and cancer therapy.
The analytical applications of Tazarotenic Acid Methyl Ester extend throughout the pharmaceutical development process, from early research and formulation to ongoing quality control. Understanding its chemical behavior, particularly regarding stability and degradation pathways, contributes to the development of robust analytical methods and stable pharmaceutical formulations.
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